![molecular formula C14H16F3N3O2 B3289397 (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide CAS No. 857650-90-9](/img/structure/B3289397.png)
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide
Overview
Description
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as TFB-TAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide involves its ability to bind to and inhibit the activity of a class of enzymes called histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition by (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide leads to changes in gene expression patterns that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammatory cytokine production, and neuroprotective effects. Additionally, (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has been found to modulate the immune system by regulating the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
One advantage of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide is its ability to selectively target HDACs, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide, including:
1. Further characterization of its mechanism of action, including its effects on gene expression and protein function.
2. Investigation of its potential use in combination with other drugs for cancer therapy.
3. Exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
4. Development of more potent derivatives of (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide for improved therapeutic efficacy.
5. Investigation of its potential use as a tool for epigenetic research.
In conclusion, (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a promising compound that has potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Its ability to selectively target HDACs makes it a useful tool for studying the role of HDACs in various biological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for chemotherapy. Inflammation is a common factor in many diseases, and (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has been found to inhibit the production of inflammatory cytokines, suggesting its potential use in the treatment of inflammatory disorders. In neurological research, (S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[2-[(3S)-3-aminopyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRHTENCTZKMOJ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(2-(3-Aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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